molecular formula C14H17NO3S B2665138 N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428364-85-5

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2665138
CAS No.: 1428364-85-5
M. Wt: 279.35
InChI Key: LJULYOLPEVLMCP-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s heterocyclic rings are of interest for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide
  • N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-3-yl)ethyl)acetamide
  • N-(furan-3-ylmethyl)-2-methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide

Uniqueness

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its electronic properties and biological activities

Biological Activity

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound noted for its potential biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its structural attributes, biological mechanisms, and potential therapeutic applications based on available research findings.

Structural Characteristics

This compound features:

  • Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's unique electronic properties.
  • Methoxy Group : Enhances reactivity and solubility.
  • Acetamide Functional Group : Plays a crucial role in biological interactions.

The molecular formula of this compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, indicating the presence of essential elements like carbon, hydrogen, nitrogen, oxygen, and sulfur .

Potential Therapeutic Applications

  • Anti-inflammatory Effects : The compound has been noted for its potential to inhibit the NLRP3 inflammasome, which is implicated in several inflammatory diseases .
  • Pain Management : Its ability to modulate biochemical pathways suggests possible applications in treating pain-related conditions .
  • Antimicrobial Properties : Similar compounds in its class have shown antimicrobial activity, indicating that further research could uncover similar properties for this compound .

In Vitro Studies

Research has indicated that compounds with similar structural features exhibit significant biological activities. For instance:

CompoundActivityReference
N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamideInhibitor of NLRP3 inflammasome
Pyrrole derivativesAntimicrobial against Staphylococcus aureus
Dihydropyrrolo[1,2-a]pyrazin derivativesPositive allosteric modulators for NMDA receptors

These findings highlight the potential for this compound to exhibit similar biological activities.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that require precision. The structural uniqueness allows for distinct electronic interactions within biological systems. The presence of both furan and thiophene rings enhances its reactivity compared to other compounds lacking these features .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-17-11-14(16)15(9-12-5-7-18-10-12)6-4-13-3-2-8-19-13/h2-3,5,7-8,10H,4,6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJULYOLPEVLMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(CCC1=CC=CS1)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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